molecular formula C16H18ClNO2 B4453688 [(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B4453688
M. Wt: 291.77 g/mol
InChI Key: ZVKFKXMFFWLJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is a bifunctional secondary amine featuring two aromatic benzyl groups substituted with methoxy and chloro groups. Its molecular formula is C₁₆H₁₇ClNO₂, with a molecular weight of 298.77 g/mol.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-19-15-6-4-3-5-13(15)11-18-10-12-7-8-16(20-2)14(17)9-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKFKXMFFWLJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation followed by amination. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) reduce lipophilicity compared to chloro or methoxy groups .
  • Methoxy groups : The 2-methoxy substituent in the target compound may induce conformational rigidity, unlike 3-methoxy derivatives () .

Biological Activity

[(3-Chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles existing data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2O
  • Molecular Weight : 262.74 g/mol
  • Key Functional Groups : Chloro and methoxy substituents on phenyl rings, which may influence its biological activity.

The compound's mechanism involves interaction with specific molecular targets, potentially leading to cytotoxic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups may enhance binding affinity and specificity toward certain enzymes or receptors, contributing to its biological activity.

Antimicrobial Activity

Initial investigations suggest that this compound exhibits antimicrobial properties. It has been studied as a lead compound for developing new antimicrobial agents, although detailed quantitative data is still limited.

Anticancer Activity

A significant focus of research on this compound has been its anticancer potential. In vitro studies have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects in human cancer cell lines, suggesting the potential for this compound to exhibit similar properties. For instance, derivatives with methoxy groups have shown IC50 values ranging from 13.95 µM to 27.70 µM against different cancer cell lines .
  • Apoptotic Activity : The compound may induce apoptosis in cancer cells, as evidenced by increased early apoptosis rates in treated cell lines compared to controls. This effect is crucial for the development of anticancer therapies .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Evaluation (2020)The compound showed significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell growth .
Antioxidant Activity Study (2020)Related compounds exhibited antioxidant properties that could contribute to their therapeutic effects in cancer treatment .
Anti-HBV Research (2020)Similar structural derivatives demonstrated antiviral activity against Hepatitis B virus, suggesting broader antiviral potential for compounds in this class .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be beneficial:

Compound NameMolecular FormulaNotable Features
2-(4-Methoxyphenyl)ethyl[(1-methylpiperidin-4-yl)methyl]amineC16H22N2OContains piperidine; evaluated for similar biological activities
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amineC17H22ClNSimilar chloro-substituted structure; studied for anticancer properties
(1R)-1-(2-methoxyphenyl)ethylamine hydrochlorideC10H15NO·HClSmaller size; focuses on methoxy substitution; less cytotoxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.